Ammonia-boranecarboxylic acid
CAS No.: 74861-59-9
Cat. No.: VC1790835
Molecular Formula: CH4BNO2
Molecular Weight: 72.86 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74861-59-9 |
|---|---|
| Molecular Formula | CH4BNO2 |
| Molecular Weight | 72.86 g/mol |
| Standard InChI | InChI=1S/CHBO2.H3N/c2-1(3)4;/h(H,3,4);1H3 |
| Standard InChI Key | DBZSAPVBJLSYHE-UHFFFAOYSA-N |
| SMILES | [B]C(=O)O.N |
| Canonical SMILES | [B]C(=O)[O-].[NH4+] |
Introduction
Chemical Properties and Structure
Ammonia-boranecarboxylic acid possesses a unique chemical structure that contributes to its reactivity and applications. The compound has a molecular weight of 74.87 g/mol and appears as a solid at standard conditions . The linear formula can be represented as NH₄BH₂O₂, indicating its composition of nitrogen, hydrogen, boron, and oxygen atoms .
The physical and chemical properties of ammonia-boranecarboxylic acid are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | CH₆BNO₂ |
| Alternative Linear Formula | NH₄BH₂O₂ |
| Molecular Weight | 74.87 g/mol |
| Physical State | Solid |
| Exact Mass | 75.049159 |
| Monoisotopic Mass | 75.049159 |
| SMILES Notation | BC(=O)[O-].[NH4+] |
| InChI Identifier | InChI=1S/CH3BO2.H3N/c2-1(3)4;/h2H2,(H,3,4);1H3 |
| InChI Key | MUTDNIUYABKXLN-UHFFFAOYSA-N |
The structure of ammonia-boranecarboxylic acid features a boron atom that is bonded to two hydrogen atoms and a carboxyl group, with ammonia coordinated to the boron center. This arrangement creates a molecule with both borane character and carboxylic acid functionality, contributing to its unique chemical behavior and reactivity patterns in various transformations.
Synthesis and Preparation Methods
The synthesis of ammonia-boranecarboxylic acid builds upon established methodologies for amine-borane preparation. While the search results don't provide a specific synthetic route for ammonia-boranecarboxylic acid itself, the preparation would likely follow similar pathways to those established for related amine-borane compounds.
Research by Hamann indicates that amine-boranes can be prepared through a carbon dioxide-mediated synthesis approach. This method proceeds through a monoacyloxyborane intermediate and has been successfully applied to produce borane complexes of ammonia, primary, secondary, tertiary, and heteroaromatic amines with yields ranging from 53-99% . This synthetic approach could potentially be adapted for the specific preparation of ammonia-boranecarboxylic acid.
The general synthesis pathway for amine-boranes involves the coordination of the amine to a borane source, followed by functionalization of the resulting complex. In the case of ammonia-boranecarboxylic acid, this would involve the incorporation of a carboxylic acid functionality onto the borane moiety, potentially through reaction with carbon dioxide or other carboxylating agents.
Commercial preparation of ammonia-boranecarboxylic acid yields products of various purities, ranging from 99% (2N) to 99.999% (5N), suitable for different applications and research purposes . These commercially available forms provide researchers with ready access to this compound for various applications in organic synthesis and catalysis.
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